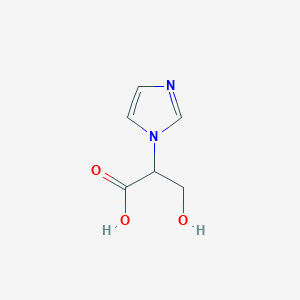

3-Hydroxy-2-(1-imidazolyl)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-2-(1-imidazolyl)propanoic Acid is a chemical compound with the CAS Number: 1314899-50-7. It has a molecular weight of 156.14 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-hydroxy-2-(1H-imidazol-1-yl)propanoic acid . The InChI code is 1S/C6H8N2O3/c9-3-5(6(10)11)8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 156.14 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Biochemistry Research

3-Hydroxy-2-(1-imidazolyl)propanoic Acid plays a significant role in biochemistry research due to its imidazole ring, which is a part of many important biological molecules, including histidine and histamine. Its structure allows it to participate in enzyme catalysis and act as a buffer in biochemical processes .

Medicine

In the medical field, this compound’s imidazole ring mimics the structure of histidine, making it a potential candidate for drug design. It could be used to create molecules that interact with histidine-dependent enzymes or receptors .

Pharmaceuticals

The pharmaceutical industry could leverage 3-Hydroxy-2-(1-imidazolyl)propanoic Acid in the synthesis of novel drugs. Its ability to bind metal ions could make it useful in developing metallo-drugs for treating various diseases .

Agricultural Research

Agricultural scientists might explore the use of 3-Hydroxy-2-(1-imidazolyl)propanoic Acid as a growth regulator or fungicide, given its structural similarity to plant hormones and its potential to interact with fungal enzymes .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for creating complex molecules. Its reactive hydroxyl and imidazole groups make it a versatile precursor for various synthetic pathways .

Industrial Applications

Industrially, 3-Hydroxy-2-(1-imidazolyl)propanoic Acid could be used in the manufacture of polymers, dyes, and resins, where the imidazole ring can impart specific properties like thermal stability and rigidity .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and calling a poison center or doctor if one feels unwell after swallowing .

Wirkmechanismus

Mode of Action

It is known that imidazole derivatives can participate in protolytic reactions, which may influence the compound’s interaction with its targets .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2-(1-imidazolyl)propanoic Acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

3-hydroxy-2-imidazol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-3-5(6(10)11)8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVAWTFHNHDTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(1-imidazolyl)propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)

![N-(sec-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2988733.png)

![1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2988744.png)

![Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate](/img/structure/B2988746.png)

![Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate](/img/structure/B2988747.png)

![5-(methoxymethyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2988750.png)